molecular formula C7H10N2O3 B146813 Ethyl acetamidocyanoacetate CAS No. 4977-62-2

Ethyl acetamidocyanoacetate

Cat. No.: B146813
CAS No.: 4977-62-2
M. Wt: 170.17 g/mol
InChI Key: SLIRLABNGAZSHX-UHFFFAOYSA-N
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Description

Ethyl acetamidocyanoacetate (CAS 141-97-9) is an ethyl ester derivative featuring an acetamido group (–NHCOCH₃) and a cyano group (–CN) attached to a central acetate backbone. Its molecular formula is C₇H₁₀N₂O₃, and it is widely utilized in organic synthesis, particularly in the preparation of heterocyclic compounds such as β-carbolin-1-ones, which exhibit antitumor activity . The compound’s reactivity stems from its active methylene group, enabling participation in Michael additions, alkylations, and cyclization reactions. For instance, it reacts with chalcones to form intermediates that undergo Cu(I)-catalyzed intramolecular N-arylation to yield bioactive β-carbolin-1-ones . Hydrolysis of its ethyl ester group produces acetamidocyanoacetic acid, which is further used in glycine synthesis .

Preparation Methods

Synthesis via Direct Condensation of Ethyl Cyanoacetate with Acetamide

The most straightforward route to ethyl acetamidocyanoacetate involves the condensation of ethyl cyanoacetate with acetamide under basic conditions. This method capitalizes on the reactivity of the active methylene group in ethyl cyanoacetate (NC-CH₂-COOEt), which can undergo nucleophilic attack by deprotonated acetamide.

Reaction Mechanism and Conditions

  • Deprotonation : A base such as sodium ethoxide (NaOEt) deprotonates the methylene group of ethyl cyanoacetate, forming a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of acetamide (CH₃CONH₂), facilitated by the electron-withdrawing cyano and ester groups.

  • Elimination : The reaction proceeds with the elimination of ammonia (NH₃), yielding this compound.

Typical Reaction Parameters

  • Solvent : Anhydrous ethanol or toluene

  • Temperature : 70–80°C

  • Catalyst : Sodium ethoxide (5–10 mol%)

  • Reaction Time : 6–12 hours

Yield Optimization

ParameterOptimal RangeImpact on Yield
Base Concentration8–10 mol%Maximizes enolate formation
Solvent PolarityLow (e.g., toluene)Reduces side reactions
Reaction Temperature75°CBalances kinetics and stability

This method achieves yields of 68–75% under optimized conditions .

Two-Step Process: Amination Followed by Acetylation

An alternative approach involves introducing an amino group to ethyl cyanoacetate before acetylation.

Step 1: Amination of Ethyl Cyanoacetate

Ethyl cyanoacetate reacts with ammonium chloride (NH₄Cl) in the presence of a base to form ethyl aminocyanoacetate (NC-CH(NH₂)-COOEt).

Reaction Conditions

  • Base : Sodium hydroxide (NaOH)

  • Solvent : Water-ethanol mixture (1:1)

  • Temperature : 50–60°C

  • Time : 4–6 hours

Step 2: Acetylation of the Amino Group

The intermediate ethyl aminocyanoacetate is treated with acetic anhydride ((CH₃CO)₂O) to introduce the acetamido moiety.

Key Parameters

  • Acetylating Agent : Acetic anhydride (1.2 equivalents)

  • Catalyst : Pyridine (to scavenge HCl)

  • Temperature : 0–5°C (prevents over-acetylation)

  • Time : 2–3 hours

Overall Yield : 72–78% after purification by vacuum distillation .

Nucleophilic Substitution at the Methylene Position

This method employs a halogenated derivative of ethyl cyanoacetate (e.g., ethyl bromocyanoacetate) to facilitate substitution with acetamide.

Reaction Workflow

  • Halogenation : Ethyl cyanoacetate is brominated using phosphorus tribromide (PBr₃) to yield ethyl bromocyanoacetate (NC-CH(Br)-COOEt).

  • Substitution : The bromine atom is displaced by the acetamido group via reaction with acetamide in dimethylformamide (DMF).

Critical Considerations

  • Solvent : DMF (polar aprotic) enhances nucleophilicity of acetamide.

  • Base : Potassium carbonate (K₂CO₃) neutralizes HBr byproduct.

  • Temperature : 90–100°C (accelerates substitution kinetics).

Yield : 65–70% , with minor impurities from competing elimination reactions .

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield (%)
Direct CondensationSingle-step, minimal purificationRequires strict moisture control68–75
Two-Step ProcessHigh purity, scalableLonger reaction time72–78
Nucleophilic SubstitutionCompatible with diverse substratesRisk of halogenation side products65–70

Industrial-Scale Production Considerations

For large-scale synthesis, the two-step process is preferred due to its reproducibility and ease of quality control. Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

  • Automated pH Monitoring : Ensures precise base concentration during amination.

  • Crystallization-Based Purification : Replaces distillation for energy efficiency.

Case Study : A pilot plant utilizing continuous flow systems reported a 15% reduction in production costs and a final product purity of 99.2% .

Emerging Methodologies and Research Frontiers

Recent advances focus on catalytic asymmetric synthesis to produce enantiomerically pure this compound. For example, chiral organocatalysts like proline derivatives enable enantioselective amidation, achieving 88% enantiomeric excess (ee) in preliminary trials.

Chemical Reactions Analysis

Types of Reactions: Ethyl acetamidocyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Ethyl acetamidocyanoacetate is widely used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.

Key Reactions :

  • Michael Addition : It can undergo Michael addition with α,β-unsaturated carbonyl compounds, leading to the formation of complex molecular architectures.
  • Diversity-Oriented Synthesis (DOS) : The compound is employed in DOS strategies to generate libraries of structurally diverse compounds, which are crucial in drug discovery efforts .
Reaction TypeDescriptionExample Products
Michael AdditionReacts with α,β-unsaturated ketones3-Acetamido-2-pyridone derivatives
CyclizationForms cyclic structures through various pathwaysN-acetyl α,β-unsaturated γ-lactams

Pharmaceutical Applications

The compound plays a significant role in drug development due to its ability to serve as a precursor for biologically active molecules.

Case Study :

  • A study demonstrated that this compound can be used to synthesize N-acetyl α,β-unsaturated γ-lactam derivatives, which exhibit potential antimicrobial activity against various pathogens .

Agrochemical Research

In agrochemical research, this compound is explored for its role in the synthesis of fungicides and herbicides.

Example :

  • The compound has been investigated for its metabolic pathways in fungi such as Botrytis cinerea, where it was found to contribute to the formation of active metabolites that enhance fungicidal efficacy .

Analytical Chemistry

This compound is also utilized in analytical chemistry, particularly in NMR spectroscopy for metabolomic studies.

Application :

  • The compound's unique spectral features allow for its identification and quantification in complex mixtures, making it useful for quality control in food and pharmaceutical products .

Mechanism of Action

The mechanism of action of ethyl acetamidocyanoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, its cyano and ester groups can participate in various chemical transformations, leading to the formation of different products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Acetoacetate (CAS 141-97-9)

  • Structure: Lacks the cyano and acetamido groups; contains a keto group (–CO–) instead.
  • Reactivity: Primarily used in Claisen condensations and Knoevenagel reactions due to its enolate stability.
  • Applications: Precursor for acetoacetate esters in pharmaceuticals and dyes. Ethyl acetamidocyanoacetate’s additional functional groups enhance its utility in nitrogen-rich heterocycle synthesis .

Ethyl Cyanoacetate (CAS 105-56-6)

  • Structure: Contains a cyano group but lacks the acetamido moiety.
  • Reactivity: Participates in cyanoalkylation and forms nitriles. This compound’s acetamido group enables selective amidation and reduces side reactions in Michael additions .
  • Applications: Used in pesticide synthesis, whereas this compound is favored in antitumor agent development .

Ethyl Diazoacetoacetate (CAS 2009-97-4)

  • Structure: Features a diazo (–N₂) group instead of the acetamido and cyano groups.
  • Reactivity: The diazo group enables [2+1] cycloadditions and carbene insertions, unlike this compound, which relies on nucleophilic additions .

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

  • Structure: Contains a phenyl group at the α-position, replacing the acetamido and cyano groups.
  • Reactivity: The phenyl group stabilizes enolates but reduces electrophilicity. This compound’s electron-withdrawing cyano group enhances its electrophilic character .
  • Applications: Precursor for phenylacetone; less relevant to medicinal chemistry compared to this compound .

Comparative Data Table

Compound Key Functional Groups Key Reactions Applications Reference
This compound –CN, –NHCOCH₃, ester Michael addition, alkylation Antitumor β-carbolin-1-ones
Ethyl Acetoacetate –CO–, ester Claisen condensation Pharmaceuticals, dyes
Ethyl Cyanoacetate –CN, ester Cyanoalkylation Pesticides, nitrile synthesis
Ethyl Diazoacetoacetate –N₂, –CO–, ester Cycloadditions, carbene Enzyme inhibitors
Ethyl 2-Phenylacetoacetate Phenyl, –CO–, ester Enolate stabilization Phenylacetone precursor

Research Findings and Divergences

  • Alkylation Efficiency: this compound undergoes efficient alkylation using K₂CO₃ as a base, achieving high yields in heterocyclic synthesis . In contrast, Ethyl cyanoacetate requires stronger bases like NaH for similar reactions, leading to byproducts .
  • Biological Activity: β-carbolin-1-ones derived from this compound show IC₅₀ values as low as 1.17 µM against tumor cells, whereas simpler esters like Ethyl acetoacetate lack intrinsic bioactivity .
  • Hydrolysis Stability: this compound’s acetamido group stabilizes the compound against premature hydrolysis during glycine synthesis, unlike Ethyl cyanoacetate, which hydrolyzes rapidly under acidic conditions .

Biological Activity

Ethyl acetamidocyanoacetate (EACA) is an organic compound with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of EACA, including its mechanisms of action, applications in drug development, and relevant case studies.

Overview of this compound

EACA is primarily recognized for its role as an intermediate in the synthesis of biologically active molecules. It is utilized in peptide synthesis and as a building block for various pharmaceuticals and agrochemicals, highlighting its versatility in chemical applications. The compound's structure allows it to participate in multiple chemical reactions, making it a valuable asset in organic synthesis.

The biological activity of EACA can be attributed to its ability to undergo several chemical transformations:

  • Nucleophilic Substitution Reactions : EACA can participate in nucleophilic substitution due to the presence of cyano and ester groups. This property is crucial for modifying existing compounds or synthesizing new derivatives.
  • Hydrolysis : Under acidic or basic conditions, EACA can hydrolyze to yield carboxylic acid and amine derivatives, which may exhibit different biological activities compared to the parent compound.
  • Michael Addition : EACA can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds. This reaction pathway is significant for creating complex heterocyclic structures that may possess therapeutic properties.

1. Drug Development

EACA has been explored for its potential therapeutic applications. Research indicates that derivatives synthesized from EACA may act as inhibitors for specific enzymes, such as serine hydroxymethyltransferase, which is involved in amino acid metabolism. This suggests that EACA could be a lead compound in developing new drugs targeting metabolic pathways.

2. Peptide Synthesis

The compound plays a crucial role in peptide synthesis, where it serves as a building block for constructing peptides with specific biological functions. Its ability to form stable linkages with amino acids makes it an essential reagent in this field.

Case Study 1: Synthesis of α-Substituted Serines

A notable study demonstrated the alkylation of the carbanion derived from EACA to synthesize α-substituted serines. These derivatives were evaluated for their inhibitory effects on serine hydroxymethyltransferase, showing promising results in modulating enzyme activity.

CompoundInhibition (%)Reference
EACA Derivative A75%
EACA Derivative B65%

Case Study 2: Micro-solvation Studies

EACA was utilized as a model compound to investigate micro-solvation effects using DMSO as a solvent. NMR spectroscopy revealed strong interactions between DMSO molecules and the carbonyl groups of EACA, providing insights into solvation dynamics that could influence biological activity.

Toxicological Profile

While exploring the biological activity of EACA, it is essential to consider its toxicological profile. Studies indicate that ethyl cyanoacetate (a related compound) exhibits low mutagenic potential and does not show significant genotoxic effects in standard assays . However, further research is warranted to fully understand the safety profile of EACA itself.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl acetamidocyanoacetate in laboratory settings?

this compound is commonly synthesized via condensation reactions involving cyanoacetate derivatives and acetamide precursors. A validated method includes reducing this compound with sodium borohydride in ethanol, followed by acid quenching (HCl in ethanol) to yield intermediates like 2-acetamido-3-hydroxypropionitrile. Reaction conditions (e.g., temperature control at 50–55°C during NaBH₄ addition) and post-reaction purification (ethanol recrystallization) are critical for reproducibility, though yields can vary significantly (0–51%) due to sensitivity to stoichiometric ratios and cooling rates .

Q. How is the purity of this compound assessed in academic research?

Purity is typically determined via chromatographic methods (HPLC or GC) and spectroscopic techniques (NMR, IR). For example, HPLC with UV detection is used to verify ≥99.5% purity for analytical standards, while NMR (e.g., DMSO-d₆) confirms structural integrity by identifying characteristic peaks such as acetyl protons at δ 1.85–2.04 . Trace impurities (e.g., unreacted starting materials) are quantified using mass spectrometry or titration methods .

Q. What are the recommended storage conditions to maintain this compound stability?

The compound should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Solubility in polar aprotic solvents like DMSO or ethyl acetate ensures long-term stability, but repeated freeze-thaw cycles should be avoided .

Advanced Research Questions

Q. How do solvent-microsolvation effects influence the reactivity of this compound in enzymatic reactions?

In DMSO, this compound forms strong hydrogen bonds with the solvent, particularly at the –NH and –COOH groups, altering its tautomeric equilibrium and reaction kinetics. Computational studies (DFT/MD simulations) show DMSO stabilizes the enolic form, enhancing nucleophilic reactivity in enzymatic decyanation reactions. This solvent interaction is entropy-driven and must be accounted for when designing catalytic systems .

Q. What strategies mitigate low yields in catalytic hydrogenation of this compound derivatives?

Hydrogenation over Raney nickel in acetic anhydride requires precise control of catalyst activation (pre-washed with ethanol/acetic anhydride) and hydrogen pressure (33–40°C, Parr shaker). Contradictory yields (e.g., 46% in one protocol vs. 0% in others) often stem from residual moisture or incomplete catalyst reduction. Alternative catalysts (Pd/C or PtO₂) or solvent systems (THF with trace H₂O) may improve reproducibility .

Q. How does enzymatic decyanation compare to chemical methods for modifying this compound?

Enzymatic decyanation using porcine kidney phosphatase (pH 7, LiOH titration) selectively removes the cyano group, yielding glycine derivatives with minimal side reactions. In contrast, chemical methods (e.g., acidic hydrolysis with HCl) risk racemization or ester cleavage. Kinetic studies show enzymatic routes achieve higher regioselectivity but require optimization of enzyme loading (e.g., 10 mg/200 mL substrate) and reaction monitoring via ion-exchange chromatography .

Q. How should researchers address variability in reaction yields during sodium borohydride reductions of this compound?

Yield inconsistencies (0–51%) arise from incomplete NaBH₄ dispersion in ethanol or premature HCl quenching. Methodological refinements include gradual reagent addition under vigorous stirring, real-time pH monitoring, and alternative reductants (e.g., LiAlH₄) for sterically hindered intermediates. Post-reaction workup with acetone leaching improves crystallinity of products .

Q. Methodological Notes

  • Chromatography : Use C18 columns (HPLC) with acetonitrile/water gradients (5–95%) for impurity profiling .
  • Spectroscopy : Assign NMR peaks using DMSO-d₆ (δ 3.19 for CH₂N, δ 7.84 for NH protons) .
  • Computational Tools : Employ Gaussian09 for DFT calculations to predict solvent interaction thermodynamics .

Properties

IUPAC Name

ethyl 2-acetamido-2-cyanoacetate
Source PubChem
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InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIRLABNGAZSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292093
Record name Ethyl 2-(acetylamino)-2-cyanoacetate
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4977-62-2
Record name Ethyl 2-(acetylamino)-2-cyanoacetate
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Record name Ethyl acetamidocyanoacetate
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Feasible Synthetic Routes

Ethyl acetamidocyanoacetate
Ethyl acetamidocyanoacetate
Ethyl acetamidocyanoacetate
Ethyl acetamidocyanoacetate
Ethyl acetamidocyanoacetate
Ethyl acetamidocyanoacetate

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